molecular formula C15H15NO2 B13318254 Benzyl 3-(aminomethyl)benzoate

Benzyl 3-(aminomethyl)benzoate

Cat. No.: B13318254
M. Wt: 241.28 g/mol
InChI Key: BYBCIJRHVGNOPT-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 3-position of the benzoate ring, with an aminomethyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)benzoate typically involves a multi-step process. One common method includes the alkylation of a benzoate derivative followed by esterification and further alkylation . The reaction conditions are generally mild, and the process is designed to achieve high yields with simple operations.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions are typically controlled to ensure the desired transformation with minimal side reactions.

Major Products Formed

The major products formed from these reactions include benzylic alcohols, benzylic halides, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-(aminomethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 3-(aminomethyl)benzoate include:

  • Benzyl benzoate
  • Benzyl 4-(aminomethyl)benzoate
  • Benzyl 2-(aminomethyl)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl 3-(aminomethyl)benzoate

InChI

InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2

InChI Key

BYBCIJRHVGNOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN

Origin of Product

United States

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